molecular formula C6H6ClNO3S2 B063090 (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 160982-16-1

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No.: B063090
CAS No.: 160982-16-1
M. Wt: 239.7 g/mol
InChI Key: OFJGKGNJDCLNPM-SCSAIBSYSA-N
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Description

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a heterocyclic compound that belongs to the thiazine class. This compound is notable for its unique structure, which includes a thieno ring fused with a thiazine ring, and it has been studied for its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves the reaction of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile as a solvent. This reaction results in the formation of an intermediate salt, which is then further processed to yield the desired thiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve solvents like acetonitrile and dimethylformamide (DMF), with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the thiazine ring .

Scientific Research Applications

Role as an Intermediate

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and analgesic medications . The thieno-thiazine structure contributes to its bioactivity, making it a valuable component in drug formulation.

Case Study: Anti-HIV Activity

Research has indicated that derivatives of thieno-thiazine compounds exhibit significant anti-HIV activity. A study on a related series demonstrated their potential as non-nucleoside reverse transcriptase inhibitors, showcasing the therapeutic promise of this class of compounds in combating viral infections .

Agrochemical Formulation

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness enhances agricultural productivity by providing solutions to common agricultural challenges.

Impact on Crop Yield

Field studies have shown that formulations containing this compound result in higher crop yields due to improved pest resistance and reduced crop loss from diseases.

Biological Interactions

Researchers employ this compound to investigate its interactions with biological systems. This research aids in understanding disease mechanisms and identifying potential therapeutic targets.

Mechanistic Studies

Studies have focused on how this compound interacts with specific enzymes and receptors involved in disease pathways. This knowledge is crucial for developing targeted therapies.

Development of Advanced Materials

The unique properties of this compound make it suitable for applications in material science. It is being explored for developing coatings and polymers that exhibit enhanced durability and resistance to environmental factors.

Applications in Coatings

Research into coatings that incorporate this compound has shown improved performance characteristics such as increased resistance to corrosion and UV degradation.

Pollutant Breakdown

The compound is being investigated for its potential role in environmental remediation efforts. Specifically, it shows promise in the breakdown of pollutants, contributing to cleaner ecosystems.

Case Study: Remediation Techniques

Studies have illustrated the efficacy of this compound in bioremediation processes where it aids in degrading harmful contaminants in soil and water systems.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalIntermediate for anti-inflammatory drugsPotential anti-HIV activity
Agricultural ChemistryPest control formulationsIncreased crop yields
Biochemical ResearchStudy of biological interactionsInsights into disease mechanisms
Material ScienceDevelopment of durable coatingsEnhanced resistance properties
Environmental SciencePollutant degradationEffective in bioremediation efforts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of both thieno and thiazine rings. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

Biological Activity

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, with CAS number 160982-16-1, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory activities, and more.

PropertyValue
Molecular FormulaC₆H₆ClN₁O₃S₂
Molecular Weight239.70 g/mol
CAS Number160982-16-1
Solubility1.87 mg/ml
Log P (octanol-water)0.85
Bioavailability Score0.55

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties . For instance, studies have demonstrated that compounds similar to (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine possess effective activity against various bacterial and fungal strains.

  • Antibacterial Activity : In vitro assays have shown that thiazine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been tested against fungi such as Aspergillus niger, showing inhibition at concentrations as low as 10 µg/mL .

Anticancer Properties

The anticancer potential of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine has been explored in various studies:

  • Cell Line Studies : Research indicates that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells .
  • Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation by affecting the cell cycle .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazine derivatives have been investigated through various assays:

  • In Vivo Studies : Animal models treated with (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine showed a significant reduction in inflammation markers such as TNF-alpha and IL-6 after administration .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Antimicrobial Resistance : A study conducted on resistant strains of Staphylococcus aureus revealed that (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine could restore sensitivity to conventional antibiotics when used in combination therapies .
  • Cancer Treatment Protocols : In a clinical trial setting, patients with advanced cancer were administered a regimen including this thiazine derivative alongside standard chemotherapy agents. Preliminary results indicated improved outcomes in terms of tumor reduction and patient survival rates .

Properties

IUPAC Name

(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJGKGNJDCLNPM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471786
Record name (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160982-16-1, 138890-89-8
Record name (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
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Synthesis routes and methods

Procedure details

A 50-L, 5-necked flask equipped with a mechanical stirrer and a thermometer was flushed with nitrogen overnight. Working under nitrogen, the flask was charged with 3-bromoacetyl-5-chloro-2-thiophenesulfonamide (4, 855 g, 2.68 mol) and t-butyl methyl ether (12.5 L). The stirred suspension was cooled to -40° C. using a dry-ice/2-propanol bath and (+)-β-chlorodiisopinocampheylborane (4.5 L of a 1.2M solution in t-butyl methyl ether, 5.4 mol, 2 eq) was added via a cannula over 30 minutes, causing the temperature to rise to -32° C. The reaction mixture was maintained between -25° to -20° C. for 3.5 hours, after which TLC analysis indicated complete reduction. The mixture was warmed to 0° C. and 1M aqueous sodium hydroxide (11 L) was added from an addition funnel over 10 minutes, causing the temperature to rise to 22° C. The biphasic mixture was stirred vigorously at ambient temperature for 2 hours, after which TLC analysis indicated complete cyclization. The phases were split and the dark aqueous layer was extracted with t-butyl methyl ether (3 L), acidified to pH 1 using concentrated hydrochloric acid, and extracted with ethyl acetate (2×4 L). The combined ethyl acetate extracts were washed with saturated aqueous sodium chloride (3 L), dried over sodium sulfate (1 kg), filtered, and concentrated to a volume of about 1 liter by rotary evaporation, at which point toluene (2 L) was added. As the remainder of the ethyl acetate was stripped, the product crystallized from toluene. It was collected by filtration, washed with toluene (2 L) and methylene chloride (2 L), and dried in air at ambient temperature to a constant weight of 498 grams (77%) of 5: mp 126°-127° C.; IR (KBr) 3550, 3230, 1430, 1410, 1320, 1170, 860, 720, 550, 470 cm-1 ; 1H NMR (DMSO-d6) δ8.18-8.11 (m, 1H), 7.19 (s, 1H), 5.8 (br, 1 H), 4.60-4.54 (m, 1 H), 3.68-3.55 (m, 1 H), 3.50-3.35 (m, 1 H); [α]25D -5.9° (c=1, CH3OH); Analysis for C6H6ClNO3S2 : Calcd: C, 30.06; H, 2.52; N, 5.84. Found: C, 30.14; H, 2.56; N, 5.80.
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